3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

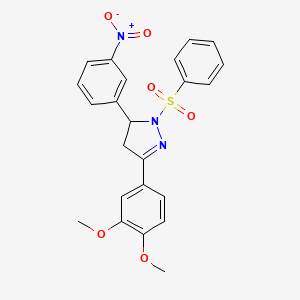

The compound 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole belongs to the pyrazoline class, characterized by a five-membered dihydropyrazole ring. Its structure features:

Properties

IUPAC Name |

2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O6S/c1-31-22-12-11-16(14-23(22)32-2)20-15-21(17-7-6-8-18(13-17)26(27)28)25(24-20)33(29,30)19-9-4-3-5-10-19/h3-14,21H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJWTTXFKYLGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the substituents. Here is a general synthetic route:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of Substituents: The 3,4-dimethoxyphenyl and 3-nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions.

Sulfonylation: The phenylsulfonyl group is typically introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

Reduction: Conversion of the nitro group to an amine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that certain pyrazole derivatives showed significant inhibition of cell proliferation in breast cancer and leukemia cell lines through mechanisms involving apoptosis and cell cycle arrest .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. In vitro studies have shown that derivatives of this compound can reduce inflammatory markers in cell cultures .

1.3 Antioxidant Activity

The antioxidant properties of pyrazoles are well-documented. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

Material Science Applications

2.1 Nonlinear Optical Properties

The unique molecular structure of pyrazoles contributes to their nonlinear optical (NLO) properties, making them suitable for applications in photonics and optoelectronics. Studies have shown that compounds like this compound exhibit high second-order NLO responses, which can be exploited in the development of advanced materials for laser technology and optical switching devices .

2.2 Electroluminescent Materials

Research indicates that pyrazole derivatives can serve as electroluminescent materials due to their ability to emit light upon electrical stimulation. This property is valuable in the design of organic light-emitting diodes (OLEDs) and other display technologies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Summary of Synthesis Methods

| Methodology | Description | Yield (%) |

|---|---|---|

| Condensation Reaction | Reaction between 3,4-dimethoxybenzaldehyde and hydrazine derivatives | 70-85 |

| Sulfonation | Introduction of sulfonyl group using sulfonic acids | 60-75 |

| Nitration | Nitration of phenolic compounds | 50-65 |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent publication evaluated the anticancer activity of various pyrazole derivatives against MCF-7 (breast cancer) and K562 (leukemia) cell lines. The study found that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: NLO Properties Characterization

Another study focused on the NLO properties of pyrazole derivatives using Z-scan techniques. The results indicated that modifications at the phenolic positions led to enhanced hyperpolarizability values, making these compounds promising candidates for NLO applications .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of various functional groups allows it to participate in multiple pathways, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Structural Variations and Electronic Properties

Key structural analogs and their distinguishing features are summarized below:

Notes:

- Nitro vs.

- Sulfonyl vs. Carbonyl Groups: The phenylsulfonyl group in the target compound may improve solubility and binding affinity compared to carbaldehyde or methanone derivatives .

Physicochemical Properties

Key Observations :

- The target compound’s phenylsulfonyl group increases molecular weight and polarity compared to phenyl or thiophene analogs.

- Nitro groups may reduce solubility but enhance binding to hydrophobic enzyme pockets .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is part of a class of pyrazole derivatives that have garnered attention due to their diverse biological activities. This article explores the pharmacological properties, synthesis, and potential applications of this compound, supported by relevant research findings and data tables.

1. Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds that exhibit a wide range of biological activities. Their derivatives have been studied for their potential in treating various diseases, including cancer, inflammation, and infectious diseases. The structural modifications on the pyrazole ring significantly influence their biological activity.

2. Synthesis of this compound

The synthesis typically involves multi-step reactions starting from commercially available precursors. The following general synthetic pathway can be outlined:

- Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate aldehydes with hydrazine derivatives.

- Substitution Reactions : Subsequent steps introduce substituents such as nitro and sulfonyl groups to enhance biological activity.

- Purification : The final product is purified using recrystallization or chromatography techniques.

3.1 Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antibacterial and antifungal properties. The compound has shown:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Antifungal Activity : Demonstrated effectiveness against various fungal strains, suggesting potential use in treating fungal infections .

| Type of Activity | Pathogen | MIC (µg/mL) |

|---|---|---|

| Antibacterial | S. aureus | 12.5 |

| E. coli | 15 | |

| Antifungal | C. albicans | 20 |

3.2 Antitumor Activity

Studies have highlighted the compound's potential as an antitumor agent:

- In Vitro Studies : The compound showed cytotoxic effects on several cancer cell lines, indicating its potential in cancer therapy.

- Mechanism of Action : Likely involves the induction of apoptosis and inhibition of cell proliferation .

3.3 Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects:

- COX-2 Inhibition : Similar to other pyrazole derivatives, it may inhibit cyclooxygenase enzymes involved in inflammatory pathways .

4. Case Studies

Several studies have documented the biological activity of similar pyrazole derivatives:

- A study by Rahimizadeh et al. demonstrated that a related pyrazole derivative exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values around 25 µM .

- Another investigation into substituted pyrazoles revealed promising results in inhibiting tumor growth in vitro and in vivo models .

5. Conclusion

The compound This compound presents a promising scaffold for further development due to its diverse biological activities, particularly in antimicrobial and antitumor domains. Continued research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. What synthetic methodologies are employed for the preparation of 3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole?

Q. How is the structural identity of this compound confirmed post-synthesis?

A combination of spectroscopic and crystallographic techniques is used:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and diastereomeric purity.

- X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL refinement (R factor < 0.06) to resolve stereochemistry and packing interactions .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize reaction conditions for this compound’s synthesis?

DoE minimizes experimental trials while maximizing data quality:

- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical factors affecting yield.

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., time vs. temperature) to predict optimal conditions. Example: A study on TiO₂ photoactivity used DoE to correlate input variables (e.g., precursor concentration) with output metrics (e.g., reaction efficiency) .

Q. How to address discrepancies between computational predictions and experimental crystallographic data for this compound?

- Validation of Refinement Parameters : Ensure SHELXL refinement settings (e.g., hydrogen atom placement, thermal parameters) align with experimental data .

- Comparative Analysis : Cross-check computed bond lengths/angles (via DFT) with XRD results to identify steric or electronic deviations. Example: A pyrazole-triazole hybrid showed <0.004 Å mean deviation in C–C bond lengths between computational and experimental data .

Q. What strategies are effective in resolving contradictory biological activity data across different studies?

- Purity Assessment : Validate compound purity via HPLC or TLC to rule out impurities influencing activity .

- Standardized Assays : Replicate assays under controlled conditions (e.g., pH, cell line, incubation time) to minimize variability. Example: Pyrazoline derivatives with similar substituents exhibited varying antibacterial activity due to differences in assay protocols .

Q. How can computational reaction path search methods enhance the design of derivatives with improved pharmacological profiles?

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states for derivative synthesis.

- Machine Learning : Train models on existing pyrazoline datasets to predict substituent effects on bioactivity or solubility. Example: The ICReDD framework integrates computational and experimental data to accelerate reaction discovery, reducing trial-and-error approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.